(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((2-(thiazol-2-yl)ethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
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Overview
Description
The compound “(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((2-(thiazol-2-yl)ethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a purine base linked to a thiazole-containing side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base and the thiazole-containing side chain. The key steps may include:
Formation of the Purine Base: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Thiazole Side Chain: This step may involve nucleophilic substitution reactions where the thiazole moiety is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to form dihydropurines.
Substitution: The thiazole side chain can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formaldehyde or formic acid.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme interactions due to its purine base.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the purine base may interact with nucleic acids or enzymes, while the thiazole side chain could modulate these interactions. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Thiazole-containing compounds: Molecules that include the thiazole ring, which may have similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of a purine base with a thiazole-containing side chain, which may confer unique biological and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C15H18N6O4S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(1,3-thiazol-2-yl)ethylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H18N6O4S/c22-5-8-11(23)12(24)15(25-8)21-7-20-10-13(18-6-19-14(10)21)17-2-1-9-16-3-4-26-9/h3-4,6-8,11-12,15,22-24H,1-2,5H2,(H,17,18,19)/t8-,11-,12-,15-/m1/s1 |
InChI Key |
SZPUFLDMISKTAY-PMXXHBEXSA-N |
Isomeric SMILES |
C1=CSC(=N1)CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CSC(=N1)CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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